molecular formula C14H13NO3S B14723406 1-Methoxy-4-methyl-2-[(4-nitrophenyl)sulfanyl]benzene CAS No. 5465-76-9

1-Methoxy-4-methyl-2-[(4-nitrophenyl)sulfanyl]benzene

Katalognummer: B14723406
CAS-Nummer: 5465-76-9
Molekulargewicht: 275.32 g/mol
InChI-Schlüssel: GHTKILHJFVGBJF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Methoxy-4-methyl-2-[(4-nitrophenyl)sulfanyl]benzene is an organic compound with a complex structure that includes a methoxy group, a methyl group, and a nitrophenyl sulfanyl group attached to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methoxy-4-methyl-2-[(4-nitrophenyl)sulfanyl]benzene typically involves the following steps:

    Starting Materials: The synthesis begins with 1-methoxy-4-methylbenzene and 4-nitrobenzenethiol.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the sulfanyl linkage.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and advanced purification techniques can further enhance the yield and quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

1-Methoxy-4-methyl-2-[(4-nitrophenyl)sulfanyl]benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing Agents: Sodium borohydride or catalytic hydrogenation for reduction reactions.

    Catalysts: Lewis acids such as aluminum chloride for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzene derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

1-Methoxy-4-methyl-2-[(4-nitrophenyl)sulfanyl]benzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-Methoxy-4-methyl-2-[(4-nitrophenyl)sulfanyl]benzene involves its interaction with molecular targets through its functional groups. The methoxy and nitrophenyl sulfanyl groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved may include electrophilic aromatic substitution and nucleophilic addition reactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-Methoxy-4-methylbenzene: Lacks the nitrophenyl sulfanyl group, making it less reactive.

    4-Nitrobenzenethiol: Contains the nitrophenyl sulfanyl group but lacks the methoxy and methyl groups.

    1-Methoxy-4-methyl-2-[(4-nitrophenyl)ethynyl]benzene: Similar structure but with an ethynyl linkage instead of a sulfanyl group.

Uniqueness

1-Methoxy-4-methyl-2-[(4-nitrophenyl)sulfanyl]benzene is unique due to the presence of both methoxy and nitrophenyl sulfanyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Eigenschaften

CAS-Nummer

5465-76-9

Molekularformel

C14H13NO3S

Molekulargewicht

275.32 g/mol

IUPAC-Name

1-methoxy-4-methyl-2-(4-nitrophenyl)sulfanylbenzene

InChI

InChI=1S/C14H13NO3S/c1-10-3-8-13(18-2)14(9-10)19-12-6-4-11(5-7-12)15(16)17/h3-9H,1-2H3

InChI-Schlüssel

GHTKILHJFVGBJF-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C=C1)OC)SC2=CC=C(C=C2)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.